4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluorine atom and a pyridazinyl group linked to a methylpiperazine moiety, making it a versatile molecule for medicinal chemistry and pharmacological studies.
Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound has been designed and synthesized as a potential anti-tubercular agent .
Mode of Action
The compound interacts with its target by inhibiting its growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth and proliferation of Mycobacterium tuberculosis H37Ra . The downstream effects of this interaction lead to the inhibition of the bacteria, thereby exhibiting anti-tubercular activity .
Pharmacokinetics
The compound has shown significant activity against mycobacterium tuberculosis h37ra, suggesting it has sufficient bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to its potential use as an anti-tubercular agent .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. The interaction between this compound and these enzymes results in the inhibition of phosphorylation processes, which are crucial for cell signaling and regulation . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, further influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key survival proteins . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, growth, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, such as tyrosine kinases, and inhibit their activity by preventing substrate binding and phosphorylation . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. These interactions contribute to its overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In some cases, prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the cardiovascular system. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of specific metabolites. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization of this compound within these compartments can influence its activity and function, contributing to its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 4-chloropyridazine with 4-methylpiperazine under nucleophilic substitution conditions.
Coupling with Fluorobenzamide: The pyridazinyl intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- 4-bromo-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
Uniqueness
4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for drug development and other applications.
Properties
IUPAC Name |
4-fluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-27-12-14-28(15-13-27)21-11-10-20(25-26-21)16-4-8-19(9-5-16)24-22(29)17-2-6-18(23)7-3-17/h2-11H,12-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVWJIPUATBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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